molecular formula C10H9NO B099120 Quinolin-8-ylmethanol CAS No. 16032-35-2

Quinolin-8-ylmethanol

Cat. No.: B099120
CAS No.: 16032-35-2
M. Wt: 159.18 g/mol
InChI Key: BGLZVNYGUGILJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-ylmethanol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Quinolin-8-ylmethanol derivatives show significant applications in corrosion inhibition. For instance, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH) has been found to be an effective corrosion inhibitor for mild steel in HCl solution. The inhibition is thought to occur via the adsorption of the inhibitor molecule on the metal surface, acting as an anodic inhibitor. QMQTPH's adsorption follows the Langmuir isotherm model, and its protection efficiency increases with higher inhibitor concentrations (Saliyan & Adhikari, 2008).

Catalysis in Chemical Reactions

This compound and its derivatives are used in catalysis, such as the Rhodium(III)-catalyzed intermolecular amidation of 8-methylquinolines with azides. This process efficiently produces quinolin-8-ylmethanamine derivatives via C(sp³)-H bond activation under oxidant-free conditions, showcasing the role of this compound in facilitating chemical transformations (Wang et al., 2014).

Anticancer Research

Several studies have explored the anticancer potential of this compound derivatives. For example, novel trans-2-quinolyl-, 3-quinolyl- and 4-quinolyl cyanostilbene derivatives have been synthesized as analogs of combretastatin A-4 (CA-4), showing growth inhibition against various cancer cell lines, with some compounds exhibiting potent growth inhibition at nanomolar concentrations (Penthala et al., 2014).

Coordination Behavior in Complexes

Quinolin-8-yl derivatives play a role in the coordination behavior of certain complexes. For example, N-(quinolin-8-yl)pyrazine-2-carboxamide and related compounds, when treated with [PdCl2(NCMe)]2, form Pd(II) complexes. These complexes, showing varied reactivity and interactions with DNA/bovine serum albumin (BSA), also exhibit potent cytotoxic effects on various cancer cell lines, comparable to cisplatin (Omondi et al., 2021).

Antimicrobial Properties

This compound derivatives have been investigated for their antimicrobial properties. A study synthesized new types of glycolic acid acylhydrazones (quinolin-8-yl) and analyzed their antibacterial and antifungal activity, indicating their potential as antimicrobial drugs (Chornous et al., 2021).

Phototherapeutic Agents

In the field of phototherapy, derivatives of this compound, such as 4-Hydroxymethylfuro[2,3-h]quinolin-2(1H)-ones, have shown promising photochemotherapeutic properties. They demonstrate significant antiproliferative activity and DNA photobinding, differentiating them from other phototherapeutic agents (Chilin et al., 2003).

Environmental Applications

This compound derivatives also find use in environmental applications, such as in the extraction of copper (II) ions from water samples, indicating their utility in environmental monitoring and remediation (Farajzadeh et al., 2008).

Mechanism of Action

Target of Action

Quinolin-8-ylmethanol, like other quinolone compounds, primarily targets bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets (DNA gyrase and topoisomerase IV) by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process essential for bacterial DNA replication, leading to cell death .

Biochemical Pathways

Quinolones generally interfere with the dna supercoiling process, which is crucial for dna replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts these processes, leading to bacterial cell death .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . They are also known to have good oral bioavailability and are excreted primarily through the kidneys

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA replication, it causes bacterial cell death, effectively combating bacterial infections .

Action Environment

The efficacy and stability of this compound, like other quinolones, can be influenced by various environmental factors. For instance, certain pH levels and temperatures may affect the compound’s stability and activity . Additionally, the presence of resistance mechanisms in bacteria, such as efflux pumps or target mutations, can also impact the compound’s efficacy .

Safety and Hazards

Quinolin-8-ylmethanol is a chemical compound that should be handled with care. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . More safety information can be found in the Safety Data Sheet .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The development of new antimicrobials and the introduction of novel therapeutic options to fight against both drug-sensitive and drug-resistant pathogens are future directions in this field .

Properties

IUPAC Name

quinolin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZVNYGUGILJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344096
Record name quinolin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16032-35-2
Record name quinolin-8-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-8-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 8-acetoxymethylquinoline (12.07 g) in methanol (80 ml) was added an 30% aqueous solution of sodium hydroxide, and the mixture was heated and refluxed for 1.5 hours. After distilling off the methanol, the resulting residue was extracted with chloroform. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The residue was recrystallized from ethyl acetate-n-hexane to give 8-hydroxymethylquinoline (9.21 g).
Quantity
12.07 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium borohydride (280 mg, 7.4 mmol) was added in portions to a solution of 3-quinoline-carboxaldehyde (1.06 g, 6.7 mmol) in methanol at room temperature. Reaction was quenched after 3 hours stirring with 10 mL (aq) sat. NH4Cl. Mixture was extracted with ethyl acetate (3×30 ml). Combined organics were washed with brine and dried over MgSO4. Crude material was purified by chromatography using (20-40% EA/Hex gradient) to afford quinolin-8-yl-methanol as an off white solid (800 mg; 75% yield).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-8-ylmethanol
Reactant of Route 2
Quinolin-8-ylmethanol
Reactant of Route 3
Quinolin-8-ylmethanol
Reactant of Route 4
Quinolin-8-ylmethanol
Reactant of Route 5
Quinolin-8-ylmethanol
Reactant of Route 6
Reactant of Route 6
Quinolin-8-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.